Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene
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Overview
Description
Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene is a complex organic compound with the molecular formula C₁₂H₁₂. It is characterized by a unique tricyclic structure that includes multiple double bonds and ring systems. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule.
Scientific Research Applications
Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of tricyclic systems.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene involves its interaction with molecular targets through its reactive double bonds and ring systems. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The specific pathways involved depend on the context of its application, such as its role in chemical reactions or its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo(4.2.2.2(2,5).0(1,6))dodeca-7,9-triene: Another tricyclic compound with a similar structure but different ring connectivity and double bond positions.
Tricyclo(4.4.2.0(1,6))dodeca-2,4,11-triene: A related compound with variations in the position of double bonds.
Uniqueness
Tricyclo(4420(1,6))dodeca-2,4,7,9-tetraene is unique due to its specific arrangement of rings and double bonds, which confer distinct reactivity and properties
Properties
CAS No. |
5181-34-0 |
---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tricyclo[4.4.2.01,6]dodeca-2,4,7,9-tetraene |
InChI |
InChI=1S/C12H12/c1-2-6-12-8-4-3-7-11(12,5-1)9-10-12/h1-8H,9-10H2 |
InChI Key |
GBIXITIROLAUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C1(C=CC=C2)C=CC=C3 |
Origin of Product |
United States |
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